molecular formula C11H17NO2 B1348703 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 75039-59-7

2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B1348703
CAS RN: 75039-59-7
M. Wt: 195.26 g/mol
InChI Key: FQROYQHOQIIRBO-UHFFFAOYSA-N
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Patent
US08697744B2

Procedure details

According to Scheme 2 Step 1: A solution of 5,5-dimethylcyclohexane-1,3-dione (428 mmol, 60 g) and of 1,1-dimethoxy-N,N-dimethylmethanamine (514 mmol, 68.2 mL) was stirred at room temperature for 1 hour. After evaporation and trituration in cyclohexane, 38.5 g (197 mmol, 46%) of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione were obtained as a pale yellow solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
68.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[CH2:3]1.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[CH3:13][N:14]([CH:16]=[C:5]1[C:6](=[O:8])[CH2:7][C:2]([CH3:10])([CH3:1])[CH2:3][C:4]1=[O:9])[CH3:15]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CC1(CC(CC(C1)=O)=O)C
Name
Quantity
68.2 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation and trituration in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=C1C(CC(CC1=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 197 mmol
AMOUNT: MASS 38.5 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.